(4-Chloro-2-trifluoromethyl-phenyl)-thiourea
Overview
Description
“4-Chloro-2-(trifluoromethyl)phenyl isocyanate” is a chemical compound with the molecular formula C8H3ClF3NO . Its molecular weight is 221.56 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 247.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.4±3.0 kJ/mol, and it has a flash point of 94.4±0.0 °C . The index of refraction is 1.487 .Scientific Research Applications
Spectroscopic and Structural Characterization
(4-Chloro-2-trifluoromethyl-phenyl)-thiourea and its derivatives have been extensively studied for their spectroscopic and structural properties. The analysis includes single crystal XRD structure, DFT, and molecular dynamics investigations. These studies reveal the stability of the molecule, charge transfer, and possible sites for nucleophilic attack, suggesting its potential in developing new analgesic drugs and understanding molecule interaction mechanisms (Mary et al., 2016).
Role in Organocatalysis
The use of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis highlights its significance in binding events with Lewis-basic sites. This involvement is crucial for catalyst design, emphasizing the compound's utility in enhancing hydrogen-bonding properties to activate substrates for specific reactions (Lippert et al., 2012).
Environmental Impact Studies
Research on chlorotoluron, a related phenylurea herbicide, assesses its accumulation and toxicity in ecosystems. Studies focusing on wheat plants' metabolic adaptation to chlorotoluron-induced stress highlight the environmental implications of such compounds, including oxidative stress and antioxidant enzyme activity alterations (Song et al., 2007).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives have been evaluated for their efficiency as enzyme inhibitors and mercury sensors. Their simple structure yet effective biological activities demonstrate the compounds' potential in biotechnological applications, including sensing probes for toxic metals and enzyme inhibition mechanisms for therapeutic uses (Rahman et al., 2021).
Antifungal and Antioxidant Activity
Studies have synthesized and characterized thiourea derivatives incorporating the 4-(trifluoromethyl)phenyl moiety for their antifungal and antioxidant activities. The findings suggest the therapeutic potential of these compounds, highlighting their role in combating fungal infections and oxidative stress (Qiao et al., 2017).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNNHIKKZRCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406320 | |
Record name | ST50158602 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648415-77-4 | |
Record name | ST50158602 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.